molecular formula C8H10N2O2 B1416649 2-Methyl-3-pyrimidin-4-yl-propionic acid CAS No. 819850-15-2

2-Methyl-3-pyrimidin-4-yl-propionic acid

Cat. No.: B1416649
CAS No.: 819850-15-2
M. Wt: 166.18 g/mol
InChI Key: JHWIEAWILPSRMU-UHFFFAOYSA-N
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Description

2-Methyl-3-pyrimidin-4-yl-propionic acid is a synthetic intermediate . It has a molecular weight of 166.18 and a molecular formula of C8H10N2O2 .


Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step chemical reactions starting from basic pyrimidine structures .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-6(8(11)12)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3,(H,11,12) .


Chemical Reactions Analysis

Pyrimidine compounds typically undergo various chemical reactions, including nucleophilic substitutions and cyclocondensations. These reactions are crucial for modifying the chemical structure and properties of the final compounds.


Physical and Chemical Properties Analysis

This compound is a crystalline solid . It has a solubility of 30 mg/ml in DMF, DMSO, and Ethanol, and 10 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

Antitumor Activity and Enzyme Inhibition

2-Methyl-3-pyrimidin-4-yl-propionic acid and its derivatives have been studied for their potential as antitumor agents. A notable study involved the synthesis of compounds that were effective as dual inhibitors of human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), enzymes critical in DNA synthesis. These compounds exhibited potent inhibitory activity and showed promise in the inhibition of tumor cell growth in culture (Gangjee et al., 2005).

Antibacterial and Antifungal Activities

Research has shown that certain derivatives of this compound exhibit moderate antibacterial and antifungal activities. For instance, pyrimidin-5-yl-2-propionic acids demonstrated moderate anti-inflammatory and analgesic activity, indicating their potential in developing new antimicrobial agents (Kvita & Schweizer, 1989).

Bone Turnover and Osteoporosis Treatment

Compounds derived from this compound have been identified as antagonists of the αvβ3 receptor, an important target for osteoporosis treatment. These compounds demonstrated significant efficacy in an in vivo model of bone turnover, suggesting their potential in the prevention and treatment of osteoporosis (Coleman et al., 2004).

Synthesis and Characterization

The molecule has been a subject of various studies focusing on its synthesis and characterization. For example, studies have been conducted on the nonaqueous capillary electrophoresis of related substances, providing insights into the chemical properties and potential applications in quality control and analytical chemistry (Ye et al., 2012).

Catalysis and Chemical Synthesis

Further research includes the use of this compound derivatives in catalysis and chemical synthesis. Novel derivatives have been synthesized with potential applications in various fields, including medicinal chemistry and drug development (Jahanshahi et al., 2018).

Biochemical Analysis

Biochemical Properties

2-Methyl-3-pyrimidin-4-yl-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with pyrimidine metabolism enzymes, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions are crucial for maintaining cellular nucleotide pools and ensuring proper DNA and RNA synthesis.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in nucleotide metabolism and cell cycle regulation . Additionally, it can alter cellular metabolism by impacting the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes involved in pyrimidine metabolism, either inhibiting or activating them . This binding can lead to changes in enzyme activity, affecting the overall metabolic flux of pyrimidine nucleotides. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in nucleotide metabolism and cell cycle progression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in nucleotide metabolism and potential toxic effects . Threshold effects have been observed, where a specific dosage range is required to elicit a noticeable biochemical response. Toxic or adverse effects at high doses include disruptions in nucleotide synthesis and potential cytotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and overall biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding how the compound exerts its biochemical effects within cells.

Properties

IUPAC Name

2-methyl-3-pyrimidin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWIEAWILPSRMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655117
Record name 2-Methyl-3-(pyrimidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819850-15-2
Record name α-Methyl-4-pyrimidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=819850-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(pyrimidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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